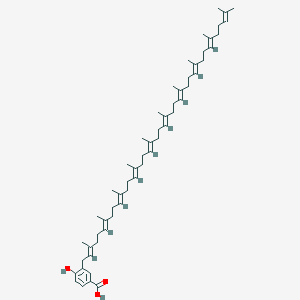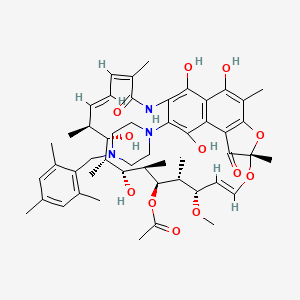![molecular formula C17H15Cl2N3O3 B1234528 (2R,4S)-4-[[anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1234528.png)
(2R,4S)-4-[[anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-[[anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonism
One of the primary applications of compounds structurally similar to the mentioned chemical is their role as antagonists at the glycine site of the NMDA receptor. For instance, trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines have been synthesized and tested for their in vitro antagonist activity at this site on the NMDA receptor. These compounds, including closely related structures, have been found to have nanomolar affinity, marking them as potent NMDA antagonists (Leeson et al., 1992). Another study demonstrated the conformational and stereochemical requirements for the antagonism of the glycine site on the NMDA receptor by 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, underscoring the importance of correct positioning of hydrogen-bond-accepting groups at the 4-position for high-affinity binding (Carling et al., 1992).
Synthesis and Structure Analysis
Studies have been conducted on the synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, which is structurally similar to the chemical . These studies have helped in understanding the absolute configurations of such compounds (Paradisi & Romeo, 1977). Additionally, research on the synthesis and molecular and crystal structures of related compounds, like methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, has provided insights into the structural aspects of these compounds (Rudenko et al., 2012).
Pharmacological Activity
Studies have also explored the pharmacological activities of compounds structurally related to (2R,4S)-4-[[anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. For example, isopropylamides of 2-arylamino-5,6,7,8-tetrahydroquinoline-4-carboxylic acids have been examined for their anti-inflammatory and analgesic activities (Smirnova et al., 1997).
Eigenschaften
Produktname |
(2R,4S)-4-[[anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
|---|---|
Molekularformel |
C17H15Cl2N3O3 |
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
(2R,4S)-5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-9-6-11(19)15-12(7-9)21-14(16(23)24)8-13(15)22-17(25)20-10-4-2-1-3-5-10/h1-7,13-14,21H,8H2,(H,23,24)(H2,20,22,25)/t13-,14+/m0/s1 |
InChI-Schlüssel |
UCKHICKHGAOGAP-UONOGXRCSA-N |
Isomerische SMILES |
C1[C@@H](C2=C(C=C(C=C2Cl)Cl)N[C@H]1C(=O)O)NC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3 |
Synonyme |
4-trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline L 689560 L-689,560 L-689560 trans-2-carboxy-5,7-dichloro-4-(((phenylamino)carbonyl)amino)-1,2,3,4-tetrahydroquinoline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)


![5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol](/img/structure/B1234456.png)
![methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide](/img/structure/B1234457.png)



